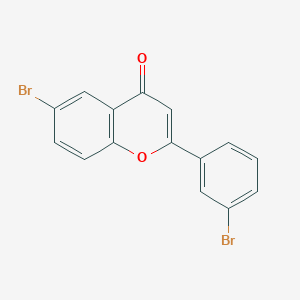

3',6-Dibromoflavone

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H8Br2O2 |

|---|---|

Molecular Weight |

380.03 g/mol |

IUPAC Name |

6-bromo-2-(3-bromophenyl)chromen-4-one |

InChI |

InChI=1S/C15H8Br2O2/c16-10-3-1-2-9(6-10)15-8-13(18)12-7-11(17)4-5-14(12)19-15/h1-8H |

InChI Key |

UIPGLQFPZVUUQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC(=O)C3=C(O2)C=CC(=C3)Br |

Synonyms |

6,3'-dibromoflavone |

Origin of Product |

United States |

Synthetic Methodologies for 3 ,6 Dibromoflavone and Its Structural Analogues

Direct Halogenation Approaches for Flavone (B191248) Core Derivatization

Direct halogenation offers a straightforward route to introduce bromine atoms onto a pre-existing flavone or flavanone (B1672756) skeleton. However, controlling the position of bromination (regioselectivity) is a critical challenge.

Regioselective Bromination of Flavanone Precursors

One documented method for the synthesis of 3',6-dibromoflavone involves the direct bromination of flavanone. uchile.cl In this process, flavanone is treated with bromine in carbon tetrachloride in the presence of pyridine (B92270). uchile.cl The reaction is initiated at 0°C and then warmed to 65°C. uchile.cl This method results in the formation of 3,6-dibromoflavone. uchile.cl The initial bromination likely occurs at the C3 position of the flavanone, followed by a subsequent bromination on the A-ring at the C6 position and oxidation of the flavanone to the flavone. The use of specific reaction conditions and the inherent reactivity of the flavanone structure guide the bromine atoms to the desired positions.

Oxidative Cyclization Routes Utilizing Halogenated Chalcones

An alternative to direct bromination of the flavone core is the synthesis and subsequent cyclization of a pre-halogenated chalcone (B49325). Chalcones, or 1,3-diaryl-2-propen-1-ones, are key precursors to flavonoids. researchgate.netorientjchem.org By starting with a chalcone that already contains bromine atoms at the desired positions, the final cyclization step yields the target 3',6-dibromoflavone.

A common method for the oxidative cyclization of 2'-hydroxychalcones to flavones involves the use of iodine in dimethyl sulfoxide (B87167) (DMSO). chemijournal.cominnovareacademics.in This system is effective for converting various substituted chalcones into their corresponding flavones. phytopharmacyresearch.com The reaction typically involves heating the 2'-hydroxychalcone (B22705) with a catalytic amount of iodine in DMSO. innovareacademics.inphytopharmacyresearch.com The mechanism is thought to proceed through either an intramolecular oxo-Michael addition to form a flavanone intermediate, which is then oxidized, or via an initial reaction with iodine to facilitate cyclization. chemijournal.com

Multistep Synthetic Pathways to Achieve Specific Substitution Patterns

For more complex substitution patterns or when direct halogenation is not feasible, multistep syntheses provide greater control over the final structure. These pathways construct the flavone skeleton from simpler, appropriately substituted building blocks.

Cyclization Reactions from Substituted Acetophenones and Benzaldehydes

A foundational and widely used method for constructing the flavone skeleton is the Claisen-Schmidt condensation of a substituted 2-hydroxyacetophenone (B1195853) with a substituted benzaldehyde (B42025) to form a chalcone, which is then cyclized. orientjchem.orginnovareacademics.ininnovareacademics.in To synthesize 3',6-dibromoflavone via this route, one would start with a 2-hydroxyacetophenone bearing a bromine atom at the 5-position (which becomes the 6-position in the flavone) and a benzaldehyde with a bromine atom at the 3-position.

The initial condensation is typically carried out under basic conditions (e.g., NaOH, KOH) to yield the corresponding 2'-hydroxy-5'-bromo-3-bromochalcone. orientjchem.orginnovareacademics.in Following the formation of the chalcone, oxidative cyclization is performed to afford the final flavone. As mentioned previously, a popular and effective method for this cyclization is the use of iodine in DMSO. innovareacademics.in

| Starting Material 1 | Starting Material 2 | Intermediate | Product |

| 5-Bromo-2-hydroxyacetophenone | 3-Bromobenzaldehyde | 2'-Hydroxy-5'-bromo-3-bromochalcone | 3',6-Dibromoflavone |

Transformations of 2'-Hydroxychalcones to Flavone Skeletons

The transformation of 2'-hydroxychalcones is a pivotal step in many flavone syntheses. chemijournal.comresearchgate.net The general principle involves an intramolecular cyclization followed by oxidation. A variety of reagents can effect this transformation. While iodine in DMSO is a common choice, other systems have been developed. chemijournal.comnih.gov For instance, selenium dioxide (SeO₂) was historically used, though it often requires harsh conditions and long reaction times. tandfonline.com More modern approaches focus on milder and more efficient reagents. The choice of cyclization agent can sometimes influence the final product, with some reagents favoring the formation of aurones over flavones. researchgate.net However, for the synthesis of flavones, reagents like iodine are generally reliable. chemijournal.com The reaction can also be enhanced through microwave irradiation, which can significantly reduce reaction times. nepjol.info

Advanced Catalytic Strategies in 3',6-Dibromoflavone Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental friendliness. While specific catalytic syntheses for 3',6-dibromoflavone are not extensively detailed in the reviewed literature, general advancements in flavone synthesis are applicable.

Heteropolyacids, such as Preyssler and Wells-Dawson type acids, have emerged as effective, reusable, and environmentally friendly catalysts for the cyclization of 1-(2-hydroxyphenyl)-3-aryl-1,3-propanediones to form flavones. researchgate.netbas.bgcore.ac.uk These solid acid catalysts can operate under solvent-free conditions or in solvents like toluene (B28343) at elevated temperatures, providing high yields and selectivity. bas.bgcore.ac.uk

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have been employed to introduce aryl groups at specific positions on the flavone nucleus, offering a powerful tool for creating diverse flavone derivatives. innovareacademics.in While not a direct synthesis of the core, such catalytic methods could be used to modify a pre-existing brominated flavone.

Furthermore, metal-free, one-pot syntheses are being developed. For example, a recent protocol describes the direct synthesis of flavones from 2-hydroxyacetophenones and benzaldehydes using molecular iodine in PEG-400. rsc.org This method avoids toxic metal catalysts and proceeds in a single step, with the iodine-PEG system promoting both the initial condensation and the subsequent cyclization. rsc.org Such advanced strategies hold promise for the efficient and sustainable synthesis of specifically substituted flavones like 3',6-dibromoflavone.

| Catalyst Type | Description | Potential Application |

| Heteropolyacids | Solid acid catalysts (e.g., Preyssler, Wells-Dawson) that are reusable and can work under solvent-free conditions. researchgate.netbas.bg | Cyclization of a diketone precursor to form the flavone ring. bas.bg |

| Palladium Catalysts | Used in cross-coupling reactions (e.g., Suzuki-Miyaura) to form carbon-carbon bonds. innovareacademics.in | Arylation of a pre-formed brominated flavone core to create more complex analogues. |

| Molecular Iodine in PEG | A metal-free system that promotes the one-pot synthesis of flavones from acetophenones and benzaldehydes. rsc.org | A direct, environmentally friendlier route to 3',6-dibromoflavone from its precursors. rsc.org |

Metal-Catalyzed Coupling Reactions for Aromatic Linkages

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the synthesis of complex molecules like functionalized flavones from halogenated precursors. researchgate.neteie.gr Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are instrumental in this field. eie.grlibretexts.org

For instance, the Suzuki-Miyaura reaction has been successfully applied to 6,8-dibromoflavone (B1618436), a close structural analogue of 3',6-dibromoflavone. researchgate.net This reaction demonstrates that site-selective arylation can be achieved. Despite the greater steric hindrance at position 8, the initial coupling reaction occurs with good selectivity at this position. researchgate.net This allows for the sequential introduction of different aryl groups, leading to the formation of 8-aryl- and 6,8-diarylflavones. researchgate.net The choice of catalyst system is crucial for success; combinations like Pd(OAc)₂/PCy₃ and Pd₂(dba)₃/P(t-Bu)₃ have proven effective for coupling aryl triflates and halides, respectively. researchgate.net

Another key strategy involves the palladium-catalyzed reaction of o-iodophenols with terminal acetylenes under a carbon monoxide atmosphere to construct the flavone core. innovareacademics.in This method highlights the versatility of palladium catalysis in building the heterocyclic system from appropriately functionalized starting materials. innovareacademics.inbiomedres.us

Table 1: Examples of Metal-Catalyzed Reactions in Flavone Synthesis

| Reaction Type | Precursor(s) | Catalyst System | Product Type | Ref |

|---|---|---|---|---|

| Suzuki-Miyaura | 6,8-Dibromoflavone, Arylboronic acids | Pd(OAc)₂/PCy₃ or Pd₂(dba)₃/P(t-Bu)₃ | 8-Aryl- and 6,8-Diarylflavones | researchgate.net |

| Carbonylative Cyclization | o-Iodophenols, Terminal acetylenes | Palladium catalyst | Flavones | innovareacademics.in |

| Stille Reaction | Aryl halide, Organotin reagent | Palladium catalyst | Aryl-substituted products | libretexts.org |

Green Chemistry Approaches in Brominated Flavone Synthesis

In line with the principles of sustainable chemistry, eco-friendly methods for the synthesis of brominated flavones are gaining prominence. royalsocietypublishing.orgfrontiersin.org These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. royalsocietypublishing.org

A significant green method is the use of mechanochemistry, or grinding, for the synthesis of flavones under solvent-free conditions. researchgate.net One such procedure involves the selective bromination of 2'-hydroxychalcones using ammonium (B1175870) bromide and ammonium persulphate under aqueous moist conditions at room temperature. The resulting α,β-dibromo-2'-hydroxychalcones are then cyclized and dehydrobrominated, again using a grinding technique with moist barium hydroxide (B78521) and ethanol, to yield the desired flavones. researchgate.net This method avoids the use of volatile and toxic organic solvents typically employed in conventional bromination reactions. researchgate.net

The synthesis of the chalcone precursors themselves can also be performed using green techniques. The Claisen-Schmidt condensation between acetophenone (B1666503) derivatives and substituted benzaldehydes can be achieved through a solvent-free solid-state trituration method with a base like NaOH or KOH, which is an environmentally responsible alternative to traditional solvent-based syntheses. innovareacademics.inresearchgate.net Microwave-assisted synthesis is another green technique that can significantly accelerate reaction times for chalcone and flavone formation, often leading to higher yields compared to conventional heating. frontiersin.org

Elucidation of Reaction Mechanisms in Halogenated Flavone Formation

Understanding the reaction mechanisms is fundamental to controlling the synthesis of specifically substituted halogenated flavones like 3',6-dibromoflavone. This involves studying the bromination process, the critical ring-forming cyclization, and using computational tools to analyze reaction pathways.

Mechanistic Studies of Bromination Processes

The introduction of bromine atoms onto the flavone scaffold can occur at different stages of the synthesis. One direct method involves the bromination of a pre-formed flavanone. For example, 3,6-dibromoflavone can be synthesized from flavanone by treatment with bromine and pyridine in a carbon tetrachloride solvent. uchile.cl

A common indirect route involves the bromination of a 2'-hydroxychalcone precursor. innovareacademics.inresearchgate.net The resulting α,β-dibromochalcone is then cyclized. innovareacademics.in The mechanism of bromination of the chalcone double bond is a key step. In some systems, such as halogenation with N,N-dihalo-4,4-dimethylhydantoin (DXDMH) in dimethyl sulfoxide (DMSO), a bromosulfoxonium cation has been proposed as a key intermediate in the halogenation process. chim.it The mechanism for the classic Emilewicz-von Kostanecki reaction involves the bromination of a chalcone to form a dibromide, which is subsequently treated with a base like potassium hydroxide to induce cyclization and elimination to form the flavone ring. innovareacademics.in

Oxidative Cyclization Reaction Mechanisms

The oxidative cyclization of 2'-hydroxychalcones is one of the most crucial and widely studied methods for forming the flavone core. chemijournal.compreprints.orgnih.gov The mechanism of this transformation can vary depending on the specific reagents and conditions employed. chemijournal.com

Two general mechanistic pathways are often considered: chemijournal.com

Oxo-Michael Addition: The reaction can proceed via an intramolecular oxo-Michael addition of the 2'-hydroxyl group to the α,β-unsaturated ketone system of the chalcone. This forms an enolate intermediate, which is then trapped by an oxidizing agent. A subsequent elimination step yields the flavone. chemijournal.com

Flavanone Intermediate: Alternatively, the 2'-hydroxychalcone can first isomerize to the corresponding flavanone. This flavanone intermediate is then oxidized in a separate step to afford the final flavone product. chemijournal.com

The choice of oxidant is critical and determines the reaction pathway and product selectivity. Reagents such as iodine (I₂), selenium(IV) oxide (SeO₂), iron(III) chloride (FeCl₃), and indium(III) halides (InX₃) are known to favor the formation of flavones. chemijournal.compreprints.orgnih.gov When using sodium perborate (B1237305) (SPB) in acetic acid, the proposed mechanism involves the in-situ generation of peracetoxyboron anion species which act as the effective oxidant for the cyclization. preprints.orgnih.gov For indium halide-mediated reactions on silica (B1680970) gel under solvent-free conditions, the proposed pathway involves the formation of a flavanone intermediate which is then dehydrogenated under the same reaction conditions to the flavone. preprints.orgnih.gov

Table 2: Reagents for Oxidative Cyclization of 2'-Hydroxychalcones to Flavones

| Reagent(s) | Conditions | Proposed Mechanistic Feature | Ref |

|---|---|---|---|

| I₂ / DMSO | Heating | Oxidative cyclization | innovareacademics.in |

| FeCl₃·6H₂O | Alcoholic protic solvents | Sensitive to solvent; fails in aprotic solvents | chemijournal.compreprints.org |

| InBr₃ / Silica gel | Solvent-free | Formation of flavanone intermediate | preprints.orgnih.gov |

Computational Approaches to Reaction Pathway Analysis

Computational chemistry provides powerful insights into reaction mechanisms, transition states, and selectivity that are often difficult to probe experimentally. acs.org Methods like Density Functional Theory (DFT) are increasingly used to analyze the formation of flavones and their halogenated derivatives. innovareacademics.inacs.org

DFT calculations have been employed to explore the regioselectivity of reactions on the flavone nucleus. For example, in the Suzuki-Miyaura coupling of a di-substituted flavone, DFT calculations helped to rationalize the observed site selectivity, which is governed by a combination of electronic and steric factors. innovareacademics.in

Derivatization and Chemical Modification of 3 ,6 Dibromoflavone

Strategies for Regioselective Functionalization of the Flavone (B191248) Nucleus

Regioselective functionalization enables the precise introduction of substituents at specific positions on the flavone core, which is crucial for fine-tuning the molecule's interactions with biological targets.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds and introducing diverse aromatic and heteroaromatic groups onto the flavone skeleton. nrochemistry.com These reactions often utilize aryl halides or triflates as starting materials and can be mediated by catalysts like palladium or nickel. nrochemistry.com

One notable example is the Suzuki-Miyaura reaction, which couples organoboronic acids or esters with organic halides. nrochemistry.com Research has demonstrated the site-selective Suzuki-Miyaura reaction of 6,8-dibromoflavone (B1618436), where the initial reaction preferentially occurs at the more sterically hindered position 8. researchgate.net This selectivity allows for the synthesis of 8-aryl- and 6,8-diarylflavones. researchgate.net While this specific example uses 6,8-dibromoflavone, the principles of regioselectivity are applicable to other di-substituted flavones like 3',6-dibromoflavone. The choice of catalyst, ligands, and reaction conditions is critical for controlling the regioselectivity of these coupling reactions. researchgate.netresearchgate.net For instance, the use of Pd(PPh₃)₄ with K₃PO₄ in dioxane has been employed for the synthesis of 8-aryl and 6,8-diarylflavonoids from 6,8-dibromoflavone. researchgate.net

The introduction of various aryl and heteroaryl groups can significantly impact the biological activity of the resulting flavone derivatives.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Flavone Scaffolds

| Starting Material | Reagents and Conditions | Product | Reference |

| 6,8-Dibromoflavone | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄, dioxane | 8-Aryl- and 6,8-diarylflavones | researchgate.netresearchgate.net |

| Tosyloxy-/Mesyloxyflavones | Various nucleophiles, Pd(OAc)₂, CM-Phos ligand | Functionalized flavones | researchgate.net |

Note: This table provides examples of cross-coupling reactions on related flavone structures to illustrate the synthetic strategies applicable to 3',6-dibromoflavone.

Alkylation and methylation are common derivatization techniques used to modify the properties of organic molecules. chemcoplus.co.jplibretexts.org In the context of flavones, these modifications can alter polarity, volatility, and thermal stability. chemcoplus.co.jp Alkylation involves adding an alkyl group to a molecule, often by replacing an active hydrogen. libretexts.org Methylation, a specific type of alkylation, introduces a methyl group. uclan.ac.uk

These modifications can be crucial for improving a compound's pharmacokinetic profile. For instance, methylation can protect hydroxyl groups, preventing unwanted metabolic reactions and increasing the compound's stability in biological systems. uclan.ac.uk The process of alkylation can render a molecule more lipophilic, which may enhance its ability to cross cell membranes.

While direct studies on the alkylation and methylation of 3',6-dibromoflavone are not extensively detailed in the provided results, the general principles of these reactions are well-established in organic chemistry. chemcoplus.co.jplibretexts.orgnih.gov For example, methylation can be achieved using reagents like methyl iodide. acs.org The DNA repair enzyme O⁶-methylguanine-DNA methyltransferase (MGMT) is known to reverse alkylation at the O6 position of guanine, highlighting the biological relevance of such modifications. unchealthcare.orgnih.gov

Introduction of Aromatic and Heteroaromatic Moieties via Cross-Coupling

Synthesis of Conformationally Restricted and Conformationally Flexible Analogues

The three-dimensional shape (conformation) of a molecule is critical for its biological activity. Synthesizing analogues of 3',6-dibromoflavone with either restricted or flexible conformations can provide valuable insights into the optimal geometry for target binding.

Conformationally restricted analogues have limited rotational freedom, which can lock the molecule into a specific, biologically active conformation. This can lead to increased potency and selectivity. nih.gov Techniques to achieve this include introducing fused rings or bulky substituents that hinder bond rotation. nih.gov

Conformationally flexible analogues , on the other hand, can adopt multiple conformations. nih.gov This flexibility might be advantageous if the target binding site requires the ligand to adapt its shape. The introduction of flexible linkers, such as alkyl chains, between different parts of the molecule can increase conformational flexibility. mdpi.com

Computational studies, such as molecular docking and molecular dynamics simulations, can be employed to understand the binding profiles of these analogues and how their conformational properties influence their interaction with biological targets. mdpi.com

Development of Novel 3',6-Dibromoflavone Hybrid Structures

Creating hybrid molecules by combining the 3',6-dibromoflavone scaffold with other pharmacologically active moieties is a promising strategy for developing new therapeutic agents with potentially synergistic or novel activities.

One example of a hybrid structure is the conjugation of a flavone with a pyrrole (B145914) ring. Pyrrole derivatives are known to possess a wide range of biological properties. benthamscience.com A common method for synthesizing pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. nih.govnih.govorganic-chemistry.org

A synthetic strategy to create pyrrole-flavone conjugates could start with the corresponding aminoflavone. nih.govnih.gov For instance, a 6-aminoflavone (B1602494) can be reacted with a 1,4-diketone in the presence of a catalyst to form a 6-(pyrrol-1-yl)flavone. nih.govnih.gov This approach has been used to synthesize a series of new pyrrole flavones. nih.govnih.gov

While the direct synthesis of pyrrole-flavone conjugates starting from 3',6-dibromoflavone is not explicitly described, a plausible synthetic route would involve the conversion of one of the bromine atoms on 3',6-dibromoflavone to an amino group, followed by a Paal-Knorr reaction. The resulting hybrid molecules could then be evaluated for their biological activities. For example, certain 6-(pyrrol-1-yl)flavone derivatives have shown cytotoxic activity against human bladder cancer cell lines. nih.govnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 3 ,6 Dibromoflavone

High-Resolution Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectral Analysis

While specific experimental FT-IR spectra for 3',6-Dibromoflavone are not extensively documented in readily available literature, the expected absorption bands can be predicted based on its known functional groups. The FT-IR spectrum provides valuable information on the types of bonds present in the molecule. mdpi.com The analysis involves identifying characteristic stretching and bending vibrations.

For 3',6-Dibromoflavone, the most prominent peaks would be associated with the carbonyl group (C=O), the aromatic rings, the C-O-C ether linkage, and the carbon-bromine bonds. The carbonyl stretching vibration of the γ-pyrone ring is expected to produce a strong absorption band. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings give rise to several bands in the 1600-1450 cm⁻¹ region. spectroscopyonline.com The C-Br stretching vibrations are expected at lower wavenumbers, typically below 700 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for 3',6-Dibromoflavone

| Predicted Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~3100-3000 | Aromatic C-H | Stretching |

| ~1650-1630 | C=O (γ-pyrone) | Stretching |

| ~1610-1450 | Aromatic C=C | Stretching |

| ~1300-1000 | C-O-C (ether) | Asymmetric Stretching |

Fourier Transform Raman (FT-Raman) Spectral Investigations

FT-Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy provides stronger signals for non-polar, symmetric bonds and is particularly useful for analyzing the skeletal vibrations of aromatic systems. google.com The use of a near-infrared laser, such as an Nd:YAG laser, in FT-Raman systems helps to minimize fluorescence issues that can plague Raman spectroscopy of organic compounds. gazi.edu.tr

For 3',6-Dibromoflavone, the FT-Raman spectrum would be expected to show strong bands for the aromatic ring vibrations and the C=C bond of the pyrone ring. The symmetric vibrations of the substituted benzene (B151609) rings would be particularly Raman active. As with FT-IR, specific experimental data for this isomer is sparse, but a theoretical analysis provides expected spectral features.

Table 2: Predicted FT-Raman Vibrational Frequencies for 3',6-Dibromoflavone

| Predicted Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~3100-3000 | Aromatic C-H | Stretching |

| ~1640-1620 | C=C (pyrone ring) | Stretching |

| ~1600 | Aromatic Ring | Skeletal Vibrations |

| ~1000 | Aromatic Ring | Ring Breathing Mode |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. libretexts.org By combining one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete and unambiguous assignment of all protons and carbons in the molecular skeleton can be achieved.

Two-Dimensional NMR Techniques for Complete Structural Assignment

The structure of 3',6-Dibromoflavone has been confirmed through ¹H and ¹³C NMR analysis. uchile.cl Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assigning the specific resonances. researchgate.net

A ¹H-¹H COSY spectrum reveals proton-proton coupling networks. For 3',6-Dibromoflavone, cross-peaks would be expected between adjacent protons on the aromatic rings, such as between H-7 and H-8 on the A-ring, and between the protons on the B-ring (H-2', H-4', H-5', H-6'). dergipark.org.tr

An HSQC spectrum correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of protonated carbons. An HMBC spectrum, on the other hand, shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular framework. dergipark.org.tr For instance, the H-5 proton would show an HMBC correlation to the carbonyl carbon C-4, and the B-ring protons would show correlations to the C-2 carbon, confirming the connectivity of the phenyl ring to the chromone (B188151) core.

Table 3: Experimental ¹H and ¹³C NMR Spectral Data for 3',6-Dibromoflavone in CDCl₃ uchile.cl

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity and Coupling Constants (J, Hz) |

|---|---|---|---|

| 2 | 162.5 | - | - |

| 3 | 109.5 | 6.81 (from other sources) | s |

| 4 | 172.2 | - | - |

| 4a | 123.3 | - | - |

| 5 | 129.3 | 8.42 | d, J = 2 Hz |

| 6 | 119.4 | - | - |

| 7 | 137.4 | 7.80 | dd, J = 8, 2 Hz |

| 8 | 120.1 | 7.41 | d, J = 8 Hz |

| 8a | 154.7 | - | - |

| 1' | 132.8 | - | - |

| 2' | 129.6 | 7.85 | dd, J = 8, 2 Hz |

| 3' | 128.7 | - | - |

| 4' | 131.6 | 7.53-7.60 | m |

| 5' | 128.7 | 7.53-7.60 | m |

Note: The ¹H NMR signal for H-3 is often a singlet around 6.8 ppm for flavones. The provided source did not list it but is included here for completeness based on typical flavone (B191248) spectra.

Solid-State NMR for Crystalline Forms

While solution-state NMR provides data on the averaged structure of a molecule, solid-state NMR (SS-NMR) offers insight into the molecular structure and dynamics in the crystalline phase. researchgate.net This is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solids. spectrabase.com

For 3',6-Dibromoflavone, SS-NMR could be used to:

Identify the number of crystallographically independent molecules in the unit cell.

Characterize different polymorphic forms.

Study intermolecular interactions, such as π-π stacking, in the solid state.

Determine the precise conformation of the molecule as it exists in the crystal lattice, particularly the dihedral angle between the B-ring and the chromone core. acs.org

Although specific SS-NMR data for 3',6-Dibromoflavone is not available, studies on other flavonoids have demonstrated the power of this technique to reveal detailed structural information that is inaccessible by other methods. spectrabase.comacs.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact molecular mass of a compound with high precision. nih.gov This allows for the unambiguous determination of its elemental formula. gazi.edu.tr

For 3',6-Dibromoflavone (C₁₅H₈Br₂O₂), the theoretical monoisotopic mass is 377.8891 Da. uni.lu HRMS analysis would provide an experimental mass measurement with an error of less than 5 parts per million (ppm), which confirms the elemental composition of C₁₅H₈Br₂O₂.

Furthermore, a key feature in the mass spectrum of a dibrominated compound is the distinctive isotopic pattern of the molecular ion peak (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, a molecule containing two bromine atoms will exhibit a characteristic triplet of peaks:

M⁺: Corresponding to the molecule with two ⁷⁹Br atoms.

[M+2]⁺: Corresponding to the molecule with one ⁷⁹Br and one ⁸¹Br atom.

[M+4]⁺: Corresponding to the molecule with two ⁸¹Br atoms.

The relative intensity of these peaks will be approximately 1:2:1. Electron Impact Mass Spectrometry (EIMS) of 3',6-Dibromoflavone has shown molecular ion peaks at m/z 380 and 382, which corresponds to this expected pattern, confirming the presence of two bromine atoms in the structure. uchile.clneu.edu.tr

Table 4: Mass Spectrometry Data for 3',6-Dibromoflavone

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₈Br₂O₂ | uni.lu |

| Theoretical Monoisotopic Mass | 377.8891 Da | uni.lu |

| EIMS Molecular Ion Peaks (m/z) | ~378 (M⁺), ~380 ([M+2]⁺), ~382 ([M+4]⁺) | uchile.cl |

Single-Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and crystallographic parameters, which are essential for a complete structural elucidation.

As of the latest literature and database reviews, a complete single-crystal X-ray diffraction study for 3',6-dibromoflavone has not been deposited in major crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD). The synthesis of this specific isomer has been reported, but obtaining crystals of sufficient quality for SC-XRD analysis can be a significant bottleneck for many small organic molecules. iucr.org

To illustrate the type of detailed structural information that SC-XRD provides for this class of compounds, the crystallographic data for a closely related monobrominated flavone analogue, 4'-bromoflavanone, is presented. This compound, while a flavanone (B1672756) (lacking the C2-C3 double bond of a flavone), provides a relevant example of how bromine substitution influences the crystal packing and molecular conformation. The study of 4'-bromoflavanone revealed that the molecule crystallizes in the monoclinic space group P21/c. iucr.orgiucr.org The bromine-substituted phenyl ring is positioned equatorially at the C2 position of the pyranone ring, and its plane is rotated significantly with respect to the rest of the molecule. iucr.org

Detailed crystallographic parameters for 4'-bromoflavanone are provided in the table below. iucr.orgiucr.org

Interactive Table: Crystallographic Data for 4'-Bromoflavanone

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₁BrO₂ |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.636 (4) |

| b (Å) | 16.522 (10) |

| c (Å) | 11.739 (7) |

| α (°) | 90 |

| β (°) | 98.00 (3) |

| γ (°) | 90 |

| Volume (ų) | 1274.6 |

Note: The data presented is for 4'-bromoflavanone, as a representative brominated flavonoid, due to the current unavailability of published single-crystal X-ray diffraction data for 3',6-dibromoflavone.

Application of Emerging Spectroscopic and Diffraction Techniques for Deeper Insight

While conventional spectroscopic methods provide foundational data, emerging techniques offer the potential for a more profound understanding of the structural and electronic properties of 3',6-dibromoflavone, especially in cases where high-quality single crystals are elusive.

Three-Dimensional Electron Diffraction (3D ED): For compounds like 3',6-dibromoflavone that may only be available as nanocrystalline powders, 3D Electron Diffraction (3D ED) presents a revolutionary alternative to SC-XRD. This technique can determine complete crystal structures from single nanocrystals, overcoming a major hurdle in the structural analysis of newly synthesized organic molecules. The strong interaction between electrons and matter allows for data collection from crystals far too small for X-ray methods. The application of 3D ED could provide the definitive crystal structure of 3',6-dibromoflavone, revealing precise details of its molecular conformation and intermolecular interactions, such as halogen bonding, driven by the two bromine substituents.

Advanced Vibrational Spectroscopy with Computational Analysis: Combining Fourier-Transform Infrared (FT-IR) and Raman spectroscopy with Density Functional Theory (DFT) calculations offers a powerful synergy for structural elucidation. While standard spectra can confirm the presence of functional groups, the combination with DFT allows for a detailed assignment of vibrational modes. For 3',6-dibromoflavone, this approach could precisely map the vibrational frequencies associated with the C-Br bonds, the carbonyl group of the chromen-4-one core, and the phenyl rings. This detailed analysis can provide insights into how the electronic effects of the bromine atoms perturb the flavone backbone and influence its conformational stability.

These advanced methods hold significant promise for overcoming current limitations in the characterization of 3',6-dibromoflavone, offering pathways to a comprehensive structural understanding that complements and extends the knowledge gained from traditional analytical techniques.

Computational Chemistry and Theoretical Investigations of 3 ,6 Dibromoflavone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule. stanford.edu These calculations can determine stable molecular conformations, electronic orbital energies, and vibrational frequencies, which together characterize the molecule's structure and chemical reactivity. nih.gov

The precise three-dimensional arrangement of atoms in 3',6-Dibromoflavone is critical to its chemical behavior and biological function. Density Functional Theory (DFT) is a robust method used to predict the optimized molecular geometry by finding the lowest energy conformation of the molecule. nih.govijcps.org

While specific DFT-calculated geometric parameters for 3',6-dibromoflavone are not available in the reviewed literature, studies on the closely related isomer, 6,8-dibromoflavone (B1618436), provide a clear example of the methodology. ahievran.edu.trgazi.edu.tr In such studies, the geometry is optimized using a functional like B3LYP combined with a basis set such as 6-31++G(d,p). ahievran.edu.trgazi.edu.tr The calculations yield precise bond lengths, bond angles, and dihedral angles for the molecule in its ground state. These theoretical parameters are often compared with experimental data from X-ray crystallography, with slight deviations typically attributed to the different states of matter (gas phase for calculations vs. solid state for experiments). researchgate.net

Table 1: Representative DFT Geometrical Parameters (Illustrative) This table illustrates the type of data obtained from DFT geometry optimization. Note: These are not the actual values for 3',6-Dibromoflavone.

| Parameter | Bond | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C2-C3 | ~1.35 Å |

| Bond Length | C4=O5 | ~1.23 Å |

| Bond Length | C6-Br | ~1.90 Å |

| Bond Length | C3'-Br | ~1.90 Å |

| Bond Angle | C2-C3-C4 | ~121° |

| Bond Angle | O1-C2-C1' | ~117° |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's electronic properties and reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. wuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netmuni.cz

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. muni.cz Conversely, a small gap indicates that the molecule is more polarizable and more reactive. wuxiapptec.com These energy values can be calculated using DFT methods and are instrumental in predicting how a molecule will interact with other species, such as biological receptors. schrodinger.com While specific HOMO-LUMO energy calculations for 3',6-dibromoflavone were not found, the general principle holds that these values are critical for assessing its potential as an electrophile or nucleophile in chemical reactions.

Table 2: Frontier Orbital Energies and Reactivity Descriptors (Illustrative) This table shows typical parameters derived from HOMO-LUMO calculations. Note: These are not the actual values for 3',6-Dibromoflavone.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Energy of HOMO | EHOMO | - |

| Energy of LUMO | ELUMO | - |

| Energy Gap | ΔE = ELUMO - EHOMO | - |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. ahievran.edu.tr

For the related compound 6,8-dibromoflavone, researchers have performed DFT calculations (B3LYP/6-31++G(d,p)) to compute the theoretical vibrational wavenumbers. ahievran.edu.trgazi.edu.tr These calculated frequencies are then correlated with experimental FT-IR and FT-Raman spectra. ahievran.edu.tr It is common practice to apply a scaling factor to the calculated harmonic frequencies to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. selcuk.edu.tr A detailed analysis of the potential energy distribution (PED) is also performed to assign the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule. selcuk.edu.tr This correlational approach validates the calculated molecular structure and provides a comprehensive understanding of the molecule's dynamic properties.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

Molecular Docking and Dynamics Simulations

To explore the potential of 3',6-dibromoflavone as a therapeutic agent, molecular docking and dynamics simulations are employed to predict and analyze its interaction with specific protein targets.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a binding energy or affinity. eijppr.com Research has identified 3',6-dibromoflavone as a high-affinity ligand for the benzodiazepine (B76468) (BZD) binding site of the γ-aminobutyric acid type A (GABA(A)) receptor complex. researchgate.netnih.gov Experimental binding assays show that it inhibits the binding of [3H]flunitrazepam with high potency, exhibiting K(i) values between 17 and 36 nM in various brain regions. researchgate.net

Docking studies of flavonoids at the GABA(A) receptor's BZD site, which is located at the interface between the α and γ subunits, help to elucidate the specific interactions responsible for this high affinity. researchgate.netfrontiersin.org Although the precise docking pose for 3',6-dibromoflavone is not detailed in the reviewed literature, studies on similar flavonoids suggest that binding is stabilized by a combination of interactions. researchgate.net These typically include:

Hydrogen Bonds: Interactions between the flavone's carbonyl group or other heteroatoms and polar amino acid residues in the binding pocket.

Aromatic Stacking: π-π stacking interactions between the aromatic rings of the flavone (B191248) and residues such as histidine (e.g., α1His102) or tyrosine. eijppr.comresearchgate.net

Hydrophobic Interactions: Engagement of the flavone scaffold with nonpolar residues within the binding site.

These interactions collectively determine the binding mode and affinity, and docking simulations provide a rational basis for the experimentally observed high-affinity binding of 3',6-dibromoflavone. researchgate.net

Table 3: Binding Affinity of 3',6-Dibromoflavone

| Target Receptor | Binding Site | Experimental Affinity (Ki) | Reference |

|---|---|---|---|

| GABA(A) Receptor Complex | Benzodiazepine (BZD) Site | 17 - 36 nM | researchgate.net |

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted protein-ligand complex over time. researchgate.net MD simulations model the movements of atoms in the complex, providing insights into its dynamic behavior and the persistence of key interactions. stanford.edu

While no specific MD simulation studies for the 3',6-dibromoflavone-GABA(A) receptor complex were identified, the general methodology involves placing the docked complex in a simulated physiological environment (water, ions) and running the simulation for a duration of nanoseconds to microseconds. nih.govarxiv.org Key metrics analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand's heavy atoms are monitored. A stable RMSD value over time suggests that the complex is in a balanced state and the ligand is not dissociating from the binding pocket. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible and rigid regions of the protein upon ligand binding.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and receptor are tracked throughout the simulation. Consistent hydrogen bonding indicates a stable interaction. researchgate.net

These simulations are crucial for validating docking poses and confirming that the ligand can form a stable, long-lasting complex with its target receptor, which is a desirable characteristic for a potential drug candidate.

Prediction of Ligand-Receptor Binding Modes and Affinities

Theoretical Studies on Intermolecular Interactions

Theoretical and computational chemistry provide powerful tools to investigate the intermolecular forces that govern the structure and function of molecules like 3',6-Dibromoflavone. These studies offer insights into non-covalent interactions that are crucial for understanding molecular recognition, crystal packing, and potential biological activity.

Analysis of Halogen Bonding and Hydrogen Bonding Networks

While specific theoretical studies exclusively detailing the halogen and hydrogen bonding networks of 3',6-Dibromoflavone are not extensively documented in publicly available research, the principles of these interactions can be inferred from studies on analogous halogenated and flavonoid compounds.

Halogen Bonding:

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base such as an oxygen or nitrogen atom. diva-portal.org In 3',6-Dibromoflavone, the two bromine atoms can participate in such interactions. The bromine atom on the 3'-position of the B-ring and the one on the 6-position of the A-ring are potential halogen bond donors.

Theoretical studies on other di-halogenated organic compounds have demonstrated the formation of extensive halogen-bonding networks. rsc.orgresearchgate.net For instance, investigations into 3,6-dihalopyromellitic diimides revealed that bromine and chlorine atoms form significant interactions with carbonyl oxygen atoms, creating defined networks in the solid state. rsc.orgresearchgate.net It is plausible that 3',6-Dibromoflavone could form similar intermolecular C-Br···O=C interactions, where the bromine atoms interact with the carbonyl oxygen of the γ-pyrone ring of a neighboring molecule. The strength and geometry of these bonds are influenced by steric and electronic factors. diva-portal.org Computational methods like Density Functional Theory (DFT) are often employed to model these interactions and calculate their energies. mdpi.com

Hydrogen Bonding:

Quantitative Structure-Activity Relationship (QSAR) Modeling for Flavone Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find relationships between the chemical structures of compounds and their biological activities. researchgate.net Numerous QSAR studies have been performed on flavonoid analogues to predict their activities and guide the design of new, more potent derivatives. acs.orgnih.govtandfonline.com Although these studies may not always specifically include 3',6-Dibromoflavone, the general principles and developed models are applicable to it as a member of the flavone family.

QSAR models are typically developed using a series of compounds with known activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). acs.orgnih.gov

Steric/Geometrical Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and various topological indices. researchgate.net

Lipophilic Descriptors: These quantify the hydrophobicity of the molecule, which is crucial for its ability to cross cell membranes.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can provide detailed information about the electronic structure and reactivity. nih.gov

Different statistical methods are employed to build the QSAR models, with the goal of creating a mathematical equation that can predict the activity of new or untested compounds. Common methods include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors. researchgate.nettandfonline.com

Genetic Function Approximation (GFA): This is an evolutionary algorithm-based method that can select the most relevant descriptors for the model. nih.gov

k-Nearest Neighbor (kNN): This is a non-linear method that predicts the activity of a compound based on the activities of its most similar neighbors in the dataset. pharmacophorejournal.com

Support Vector Machines (SVM): A powerful machine learning technique capable of handling complex, non-linear relationships. tandfonline.comacs.org

A study on 104 flavonoid derivatives as inhibitors of the p56lck protein tyrosine kinase found that electrostatic and quantum chemical descriptors were crucial for the interaction with the enzyme's active site. acs.orgnih.gov Another 3D-QSAR study on flavonoid analogues for vascular relaxant activity indicated that electrostatic effects were the dominant factor determining their binding affinities. pharmacophorejournal.com The inclusion of halogen atoms like bromine in a flavone structure significantly alters its electronic and steric properties, which would be captured by these descriptors in a QSAR model. For example, the introduction of bromine can increase molecular volume and electronegativity, which has been shown to enhance the anti-tubercular activity in other heterocyclic compounds. nih.gov

The table below summarizes some of the key aspects of QSAR studies on flavonoid analogues.

| QSAR Study Focus | Modeling Methods Used | Key Descriptor Types | Primary Findings | Reference(s) |

| Inhibition of p56lck Protein Tyrosine Kinase | Multiple Linear Regression (MLR) | Electrostatic, Quantum Chemical | Electrostatic interactions and specific C-O bond properties are critical for inhibitory activity. | acs.org, researchgate.net, nih.gov |

| Vascular Relaxant Activity | k-Nearest Neighbor (kNN-MFA) | Steric, Electrostatic | Electrostatic effects are the dominant determinants of binding affinity for vascular relaxation. | pharmacophorejournal.com |

| Antioxidant Activity | Genetic Function Approximation (GFA) | Various | Models successfully predicted the antioxidant activity of newly designed flavone analogues. | nih.gov |

| Inhibition of GABA(A) Receptor | MLR, Artificial Neural Networks (ANN), Support Vector Machines (SVM) | Various | Non-linear models (ANN, SVM) often provide better predictive power than linear models (MLR). | tandfonline.com |

These studies collectively demonstrate that the biological activities of flavonoids are intricately linked to their structural and electronic properties. For 3',6-Dibromoflavone, a QSAR model would need to account for the significant electronic and steric influence of the two bromine atoms to accurately predict its activity profile.

Mechanistic Insights into Biological Activities of 3 ,6 Dibromoflavone and Analogues

Molecular Target Identification and Validation (In Vitro Studies)

In vitro studies have been instrumental in identifying and validating the molecular targets of 3',6-dibromoflavone and its related analogues. These investigations provide crucial insights into the compound's receptor binding characteristics and its ability to modulate enzymatic activity, laying the groundwork for understanding its biological effects at a molecular level.

3',6-Dibromoflavone has been identified as a potent ligand for the central benzodiazepine (B76468) receptors (BDZ-Rs), which are allosteric modulatory sites on the GABA-A receptor complex. rcsb.orgnih.gov Radioligand binding assays using [3H]flunitrazepam have demonstrated that 3',6-dibromoflavone competitively inhibits binding to these sites with high affinity. rcsb.orgnih.gov

Studies on rat cerebral cortex membranes revealed that 3',6-dibromoflavone and its analogue, 6-nitro-3'-bromoflavone, exhibit significant affinity for BDZ-Rs, with Ki (inhibition constant) values ranging from 17 to 36 nM in various brain regions. rcsb.orgnih.gov This places 3',6-dibromoflavone in a category of high-affinity ligands for this receptor site. researchgate.net The structure-activity relationship analyses indicate that substitutions at the 6 and 3' positions on the flavone (B191248) core are particularly conducive to high-affinity binding. rcsb.org Further biochemical characterization confirmed that 3',6-dibromoflavone's interaction with BDZ-Rs is competitive. nih.gov

| Compound | Brain Region | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 3',6-Dibromoflavone | Rat Cerebral Cortex, etc. | 17 - 36 nM | rcsb.orgnih.gov |

| 6-Nitro-3'-bromoflavone | Rat Cerebral Cortex, etc. | 17 - 36 nM | rcsb.orgnih.gov |

| 6-Chloro-3'-nitroflavone | Rat Cerebral Cortex | 6.68 nM | nih.gov |

| 6-Bromoflavone (B74378) | General | 70 nM | nih.gov |

The GABA-A receptor is a pentameric ligand-gated ion channel, and its response to the neurotransmitter GABA can be modulated by compounds binding to the benzodiazepine site. frontiersin.orgmdpi.comresearchgate.net Ligands that bind to this site can act as positive, negative, or neutral allosteric modulators. mdpi.com 3',6-Dibromoflavone acts as a positive allosteric modulator, enhancing the effect of GABA. rcsb.orgresearchgate.net

The modulatory effect is characterized by the "GABA ratio" or "GABA shift," which measures the change in a ligand's binding affinity in the presence of GABA. For 3',6-dibromoflavone, the observed GABA ratio indicates partial agonistic properties at the BDZ-R. rcsb.orgnih.gov This means it enhances GABA-induced chloride ion flux but to a lesser extent than full agonists like diazepam. frontiersin.org This partial agonism is a characteristic shared by other 6,3'-disubstituted flavones. rcsb.orgresearchgate.net While specific data on the interaction of 3',6-dibromoflavone with various GABA-A receptor subtypes (which are determined by the combination of different α, β, and γ subunits) is limited, the binding site for benzodiazepines is known to be located at the interface between α and γ subunits. researchgate.netmdpi.com The specific α and γ subunits present (e.g., α1, α2, α3, or α5 with a γ2 subunit) dictate the pharmacological response. mdpi.comfrontiersin.org For instance, a related compound, 6,3'-dinitroflavone, was found to exhibit the highest affinity for GABA-A receptors composed of α1β2γ2 subunits. researchgate.net

While certain synthetic dibromoflavonoids, such as 3-methyl-4',6-dihydroxy-3',5'-dibromoflavone (EMD 21388), have been extensively studied as potent competitors for thyroxine binding to transthyretin (TTR), specific data on the interaction of 3',6-dibromoflavone with TTR are not available in the reviewed scientific literature. rcsb.orgnih.govresearchgate.netmdpi.com The detailed crystallographic analyses have focused on analogues with a 3',5'-dibromo substitution pattern, which form strong interactions within the halogen binding pockets of TTR. rcsb.orgresearchgate.net

One of the therapeutic strategies for managing postprandial hyperglycemia is the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. While direct kinetic studies on 3',6-dibromoflavone are limited, research on closely related dibrominated flavone analogues provides significant insight into their inhibitory potential.

A study on a series of 6,8-dibromo-5,7-dimethoxyflavones demonstrated their potential as dual inhibitors of α-glucosidase and α-amylase. nih.gov α-Amylase is responsible for breaking down large starches into smaller oligosaccharides, which are then hydrolyzed into absorbable glucose by α-glucosidase in the small intestine.

The inhibitory activity of these compounds is typically quantified by their IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity. mdpi.com For the dibrominated flavone analogues, these values were determined through in vitro enzymatic assays. nih.gov

Enzyme kinetic studies, often analyzed using Lineweaver-Burk plots, help to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.govfrontiersin.org For example, non-competitive inhibitors bind to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency but not its substrate binding. frontiersin.org Uncompetitive inhibitors bind only to the enzyme-substrate complex. Although the specific inhibition kinetics for 3',6-dibromoflavone have not been detailed, its analogues have been shown to effectively inhibit these key digestive enzymes. nih.gov

| Compound (Analogue of 3',6-Dibromoflavone) | Enzyme | Inhibitory Concentration (IC50 in µM) | Reference |

|---|---|---|---|

| 6,8-Dibromo-5,7-dimethoxy-2-phenyl-4H-chromen-4-one | α-Glucosidase | 1.51 ± 0.04 | nih.gov |

| 6,8-Dibromo-5,7-dimethoxy-2-phenyl-4H-chromen-4-one | α-Amylase | 1.97 ± 0.05 | nih.gov |

| 6,8-Dibromo-2-(4-chlorophenyl)-5,7-dimethoxy-4H-chromen-4-one | α-Glucosidase | 1.21 ± 0.02 | nih.gov |

| 6,8-Dibromo-2-(4-chlorophenyl)-5,7-dimethoxy-4H-chromen-4-one | α-Amylase | 1.63 ± 0.04 | nih.gov |

| Acarbose (Standard Inhibitor) | α-Glucosidase | 4.40 ± 0.05 | nih.gov |

| Acarbose (Standard Inhibitor) | α-Amylase | 2.92 ± 0.02 | nih.gov |

Enzymatic Inhibition Kinetics and Mechanisms

Inhibition of Topoisomerase I

Topoisomerase I (Top1) is a critical nuclear enzyme that alleviates topological stress in DNA by inducing transient single-strand breaks, which are essential for processes like replication and transcription. mdpi.com This enzyme has been identified as a key target for anticancer therapies. nih.gov The primary mechanism of inhibition involves the stabilization of the Topoisomerase I-DNA cleavage complex (Top1cc). mdpi.comnih.gov Inhibitors, often planar molecules, act as interfacial poisons by inserting themselves at the enzyme-DNA interface, stacking between the DNA base pairs that flank the cleavage site. nih.govwikipedia.org This action prevents the re-ligation of the DNA strand, transforming the transient enzyme-DNA complex into a permanent DNA lesion. wikipedia.org

When a replication fork collides with this stabilized Top1cc, the single-strand break is converted into a cytotoxic double-strand break, which can trigger apoptosis and cell death. nih.gov The cytotoxicity of Top1 inhibitors is therefore directly related to their ability to trap these Top1cc intermediates rather than merely inhibiting the enzyme's catalytic activity. nih.gov While specific studies focusing exclusively on 3',6-dibromoflavone are limited, flavonoids as a class are known to possess Top1 inhibitory activity. Non-camptothecin inhibitors, which include various natural products, can form hydrogen bonds with amino acid residues in the enzyme, leading to the stabilization of the ternary complex. mdpi.comwikipedia.org The efficacy of these inhibitors is often correlated with the cellular levels of Top1, and they can be particularly effective in cancer cells where DNA repair checkpoints are often compromised. nih.govwikipedia.org

Identification of Other Biochemical Targets (e.g., Tubulin, Protein Kinases)

Beyond topoisomerase, flavones and their analogues are known to interact with other crucial biochemical targets, notably protein kinases and tubulin, which are pivotal in cancer progression. encyclopedia.pubpreprints.org

Protein Kinases: Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, including proliferation, cell cycle progression, and apoptosis. mdpi.com The dysregulation of kinase activity is a hallmark of many cancers. mdpi.com Flavones have been shown to inhibit a range of protein kinases that are responsible for tumorigenesis. encyclopedia.pubpreprints.org These include:

Protein Kinase C (PKC) encyclopedia.pubpreprints.org

Cyclin-Dependent Kinases (CDKs) encyclopedia.pubpreprints.org

Casein Kinases (CK) preprints.org

PIM-1 Kinases preprints.org

Tyrosine Kinases preprints.org

Mitogen-Activated Protein Kinases (MAPKs) such as ERK1/2 mdpi.com

Akt (also known as Protein Kinase B) mdpi.com

The inhibition of these kinases disrupts the signaling pathways that cancer cells rely on for their growth and survival.

Tubulin: Microtubules (MT), polymers of tubulin, are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. thno.org They are a key target for anticancer drugs known as microtubule-targeting agents (MTAs). elifesciences.org Some kinase inhibitors have been found to possess a previously undescribed ability to stabilize cellular microtubules. frontiersin.org This stabilization can occur through direct binding to tubulin or as an indirect consequence of inhibiting a specific kinase that regulates microtubule dynamics. frontiersin.org For instance, inhibiting certain kinases can affect the phosphorylation state of microtubule-associated proteins, thereby influencing microtubule stability. frontiersin.org Targeting microtubules can sensitize drug-resistant cancer cells to other therapies, highlighting the therapeutic potential of compounds that interact with the tubulin network. thno.org

Cellular Pathway Elucidation (In Vitro Studies)

Modulation of Intracellular Signaling Cascades (e.g., ERK2, PI3K Pathways)

The anticancer activity of flavonoids is frequently linked to their ability to modulate critical intracellular signaling cascades that control cell fate. Two of the most important pathways in this context are the PI3K/Akt and the Ras/Raf/MEK/ERK pathways.

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival, growth, and proliferation. nih.govscientificarchives.com It is one of the most commonly activated pathways in human cancers. nih.gov Activation of the pathway begins with PI3K phosphorylating membrane lipids to produce PIP3, which in turn recruits and activates the serine/threonine kinase Akt. nih.gov Activated Akt then phosphorylates a multitude of downstream targets that suppress apoptosis and promote cell cycle progression. mdpi.com Several natural phytochemicals have been shown to exert their anticancer effects by inhibiting the PI3K/Akt pathway. nih.govresearchgate.net For example, inhibition of this pathway can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins, thereby sensitizing cancer cells to apoptosis. mdpi.com

The Ras/Raf/MEK/ERK pathway , another mitogen-activated protein kinase (MAPK) cascade, is crucial for transmitting signals from cell surface receptors to the nucleus to regulate gene expression and prevent cell death. mesoscale.com The extracellular signal-regulated kinase 2 (ERK2) is a key component of this pathway. The activation of this pathway is often dysregulated in cancer, leading to uncontrolled cell proliferation. nih.gov There is significant cross-talk between the PI3K/Akt and ERK pathways, and their synergistic regulation is critical in many cellular processes. mesoscale.com Studies have shown that various compounds can inhibit the phosphorylation, and thus activation, of both Akt and ERK, leading to reduced cancer cell viability. nih.gov

Effects on Oxidative Stress Markers and Antioxidant Systems

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates through antioxidant defenses. nih.gov This imbalance can lead to damage of vital cellular components, including lipids, proteins, and DNA, and is implicated in the pathology of numerous diseases, including cancer. nih.govfrontiersin.org

The chemical modification of flavonoids, such as through bromination, has been shown to significantly alter their biological properties. nih.gov Specifically, brominated flavonoids often exhibit higher antioxidant activity as radical scavengers compared to their parent compounds. nih.gov This enhanced activity is partly due to increased lipophilicity, which may allow for easier diffusion through cellular membranes and a higher intracellular concentration. nih.gov The interaction of these compounds with signaling cascades can also play a role in regulating the immune and inflammatory responses. nih.gov

The state of oxidative stress in a biological system can be assessed by measuring various biomarkers. These markers include products of oxidative damage and components of the antioxidant defense system.

Table of Common Oxidative Stress Markers and Antioxidant Systems

| Category | Marker Name | Description | References |

|---|---|---|---|

| Lipid Peroxidation | Malondialdehyde (MDA) | An end product of polyunsaturated fatty acid peroxidation. | nih.govbiocompare.com |

| 4-Hydroxynonenal (4-HNE) | A reactive aldehyde produced during lipid peroxidation. | biocompare.com | |

| 8-Isoprostane | A prostaglandin-like compound formed from the peroxidation of arachidonic acid. | mdpi.com | |

| Lipoperoxides (LP) | General markers for lipid oxidation. | mdpi.com | |

| Protein Oxidation | Advanced Oxidation Protein Products (AOPP) | Markers of protein damage caused by oxidative stress. | mdpi.com |

| Protein Carbonyls | Formed by the oxidation of protein side chains. | nih.gov | |

| Nitrotyrosine (NT) | A product of tyrosine nitration mediated by reactive nitrogen species. | mdpi.com | |

| DNA Damage | 8-hydroxy-2'-deoxyguanosine (8-OHdG) | A major product of DNA oxidation. | frontiersin.org |

| Antioxidant Defense | Superoxide (B77818) Dismutase (SOD) | An enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide. | frontiersin.orgmdpi.com |

| Catalase (CAT) | An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen. | frontiersin.orgmdpi.com | |

| Glutathione Peroxidase (GPx) | An enzyme family that protects from oxidative damage by reducing hydrogen peroxide and lipid hydroperoxides. | frontiersin.orgmdpi.com |

Investigations into Anticancer Mechanisms in Cell Lines

In vitro studies using various cancer cell lines have demonstrated that halogenation, particularly bromination, can significantly enhance the anticancer potency of flavonoids. encyclopedia.pubmdpi.com Brominated flavonoid analogues have shown superior activity compared to their chlorinated or fluorinated counterparts and exhibit selective cytotoxicity against cancer cells while being less harmful to non-cancerous cells. encyclopedia.pubpreprints.org

The anticancer mechanisms of flavones are multifaceted and often involve inducing cell cycle arrest and apoptosis (programmed cell death). preprints.orgmdpi.com Research on dibrominated flavone derivatives has provided specific insights into their cytotoxic potential. For instance, a series of 3,5-dibromo-4,6-dimethoxy-flavone derivatives were synthesized and evaluated for their antigrowth effects on human breast (MCF-7) and lung (A549) cancer cell lines. nih.gov Several of these compounds displayed significant inhibitory activity. nih.gov

Table of In Vitro Anticancer Activity of Dibrominated Flavone Analogues

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Chalcone (B49325) 2a | MCF-7 | 4.12 ± 0.55 | nih.gov |

| A549 | 7.40 ± 0.67 | nih.gov | |

| Chalcone 2c | A549 | 9.68 ± 0.80 | nih.gov |

| Flavone 3a | MCF-7 | 8.50 ± 0.82 | nih.gov |

| Flavone 3c | MCF-7 | 5.10 ± 0.61 | nih.gov |

| Flavone 3e | MCF-7 | 6.96 ± 0.66 | nih.gov |

Data represents the concentration required to inhibit cell growth by 50%. Lower values indicate higher potency.

These findings indicate that specific substitution patterns on the dibrominated flavone skeleton are crucial for potent anticancer activity. The mechanisms underlying this cytotoxicity often involve the modulation of key cellular pathways. For example, many anticancer compounds trigger apoptosis through the BCL-2 family of proteins, by decreasing the levels of anti-apoptotic proteins (like BCL-2) and increasing the levels of pro-apoptotic proteins (like BAX), ultimately leading to cancer cell death. archivesofmedicalscience.com

Neuroprotective Actions in Cellular Models

Flavonoids as a chemical class are widely recognized for their antioxidant properties and have demonstrated significant neuroprotective potential in various cellular models. nih.gov Research on individual flavonoids has shown they can protect neuronal cells from insults induced by oxidative stress, such as exposure to hydrogen peroxide, and excitotoxicity from agents like glutamate (B1630785). nih.govnih.gov For instance, certain flavonoids protect PC12 cells from hydrogen peroxide-induced damage, leading to increased cell survival. nih.gov Other studies using human neuroblastoma (SH-SY5Y) cells have shown that flavonoid-related compounds can protect against glutamate and H₂O₂-induced toxicity. nih.gov The mechanisms underlying these effects often involve the modulation of critical signaling pathways related to cell survival and apoptosis, such as the ERK1/2, CaMKII, and CREB pathways. nih.gov

While the broader family of flavonoids shows promise for neuroprotection in vitro, specific studies detailing the neuroprotective actions of 3',6-dibromoflavone in cellular models were not identified in a comprehensive review of the scientific literature. Therefore, while it is plausible that 3',6-dibromoflavone may possess such properties, dedicated research is required to confirm its efficacy and elucidate its specific mechanisms of action in protecting neuronal cells from damage.

In Vivo Mechanistic Studies in Animal Models (Excluding Clinical Human Data)

Research into the in vivo effects of 3',6-dibromoflavone has revealed significant activity within the central nervous system, particularly demonstrating anxiolytic-like properties in mouse models. researchgate.netnih.gov Studies show that 3',6-dibromoflavone produces these anti-anxiety effects at low doses without concurrently altering locomotor activity or muscle tonicity, which are common side effects of classical anxiolytic drugs like benzodiazepines. researchgate.netnih.gov Sedative effects were only observed at substantially higher doses (above 30 mg/kg) in mice. researchgate.netnih.gov

The primary underlying mechanism for this anxiolytic activity is its interaction with the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor complex. researchgate.netnih.gov 3',6-Dibromoflavone acts as a high-affinity ligand for this site, effectively inhibiting the binding of [³H]flunitrazepam. Its binding affinity has been quantified across different brain regions, as detailed in the table below. researchgate.netnih.gov Further analysis of its gamma-aminobutyric acid ratio for [³H]flunitrazepam binding indicates that it behaves as a partial agonist at the benzodiazepine site, suggesting a modulatory effect that can produce anxiolysis with a potentially reduced side-effect profile compared to full agonists. researchgate.netnih.gov

| Brain Region | Kᵢ (nM) |

|---|---|

| Cerebral Cortex | 17 |

| Hippocampus | 25 |

| Cerebellum | 36 |

Pharmacodynamics describes the physiological and biochemical effects of a drug on the body. For 3',6-dibromoflavone, in vivo studies in animal models have characterized its primary pharmacodynamic effect as dose-dependent central nervous system modulation. researchgate.netnih.gov At lower doses, the compound elicits a specific anxiolytic response without causing sedation or myorelaxation. researchgate.net As the dose is increased beyond 30 mg/kg in mice, the pharmacodynamic profile shifts to include sedation. researchgate.netnih.gov This separation between anxiolytic and sedative doses is a key pharmacodynamic feature.

The mechanism driving these responses is the compound's activity as a partial agonist at the benzodiazepine binding site of the GABA-A receptor. researchgate.net The binding affinity (Kᵢ values) in the nanomolar range (17-36 nM) across therapeutically relevant brain areas like the cerebral cortex and hippocampus confirms a potent interaction with its molecular target. researchgate.netnih.gov The partial agonism suggests that it modulates the receptor's function to a lesser degree than a full agonist (like diazepam), which may explain the observed anxiolytic effect in the absence of significant motor impairment at lower doses. While these foundational pharmacodynamic properties have been established, more detailed investigations, such as the determination of a full dose-response curve, EC₅₀ (half-maximal effective concentration), and Eₘₐₓ (maximum effect) in validated animal models of anxiety, were not found in the reviewed literature.

Inflammation is a complex biological response, and numerous animal models are utilized to screen for the anti-inflammatory activity of novel compounds. asianjpr.comjapsonline.com Standard models include carrageenan-induced paw edema, which mimics acute inflammation, and croton oil- or TPA-induced ear edema. asianjpr.comresearchgate.net The mechanisms of action for anti-inflammatory agents often involve the inhibition of pro-inflammatory mediators. Flavonoids, as a class, have been shown to exert anti-inflammatory effects by reducing the levels of key signaling molecules such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), and by inhibiting pathways like nuclear factor-kappaB (NF-κB). researchgate.netnih.gov

Despite the known anti-inflammatory potential of the flavonoid family and the availability of robust in vivo models for its assessment, specific studies investigating the anti-inflammatory effects and underlying mechanisms of 3',6-dibromoflavone in animal models were not identified in the reviewed scientific literature. Therefore, its potential activity in this area remains to be experimentally verified.

Neuropathic pain, a type of chronic pain caused by damage to the somatosensory nervous system, is studied using various preclinical animal models. mdpi.com Commonly used models include the chronic constriction injury (CCI) of the sciatic nerve, the spared nerve injury (SNI) model, and the spinal nerve ligation (SNL) model, all of which replicate symptoms like allodynia and hyperalgesia. mdpi.comnih.govresearchgate.net Research has shown that flavonoids can be beneficial in such models. For example, some flavonoids have demonstrated the ability to reverse hyperalgesia and allodynia, often through anti-inflammatory and neuroprotective mechanisms, such as the reduction of pro-inflammatory cytokines (TNF-α, IL-6) and the modulation of glial cell activation in the spinal cord. researchgate.netajol.infobiomolther.org

However, a review of the available scientific literature did not yield studies specifically evaluating the role or efficacy of 3',6-dibromoflavone in any established animal models of neuropathic conditions. Consequently, whether 3',6-dibromoflavone can alleviate neuropathic pain or influence its underlying pathology is currently unknown and awaits future investigation.

Structure Activity Relationship Sar Studies of 3 ,6 Dibromoflavone Analogues

Influence of Bromine Position and Number on Biological Activity and Binding Affinity

The position and number of bromine substituents on the flavone (B191248) skeleton are critical determinants of biological activity and binding affinity. The introduction of bromine atoms can significantly alter the electronic and lipophilic properties of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Research has shown that the presence and location of halogens, such as bromine, on the flavone core can be advantageous for various biological activities. For instance, in studies on flavones as inhibitors of certain kinases, the presence of bromine at specific positions on the A and B rings was found to be beneficial for inhibitory activity against CK-2. mdpi.com Specifically, halogen atoms like bromine at the 6 and 8 positions of the A-ring were noted to enhance activity. mdpi.com

The anxiolytic properties of flavonoids have also been linked to halogen substitution. A study on 6-bromoflavone (B74378) revealed its high affinity for central benzodiazepine (B76468) receptors, with a Ki of 70 nM, and it exhibited clear anxiolytic effects in mice. uchile.cl This suggests that the bromine at the 6-position is a key feature for this activity. However, simply adding more bromine atoms does not guarantee increased affinity. For example, the introduction of bromine atoms to chrysin (B1683763) (5,7-dihydroxyflavone) did not improve and in some cases decreased the binding affinity for benzodiazepine receptors. uchile.cl

In the context of antimicrobial activity, halogenated flavonoids have demonstrated notable effects. nih.gov Brominated compounds, in particular, have shown superior activity compared to their chlorinated and fluorinated counterparts in some instances. mdpi.com The position of the bromine atom is crucial; for example, substitution at the 3'-position of the B-ring has been shown to greatly increase the binding affinity of flavones. google.com A patent on halo- and/or nitro-substituted flavonoids as anxiolytics highlighted that a bromine atom on carbon 3' resulted in a significant increase in binding affinity. google.com

The following table summarizes the impact of bromine substitution on the binding affinity of flavone analogues from a patent study:

| Compound | IC50 (nM) |

| 6,3'-dibromoflavone | 22.7 |

| 6-nitro-3'-bromoflavone | 21.8 |

| 3'-bromoflavone | 427 |

| 6-nitroflavone | 315 |

| 3'-chloroflavone | 665 |